molecular formula C11H20O2 B1588256 trans-2-Hexenyl valerate CAS No. 56922-74-8

trans-2-Hexenyl valerate

Cat. No.: B1588256
CAS No.: 56922-74-8
M. Wt: 184.27 g/mol
InChI Key: WDXAMNXWZLXISB-BQYQJAHWSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: : The production of trans-2-Hexenyl valerate involves a chemical reaction known as esterification. In this process, hex-2-en-1-ol reacts with valeric acid in the presence of an acid catalyst. The reaction results in the formation of the ester, along with water as a byproduct .

Industrial Production Methods: : Industrial production of this compound typically follows the same esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions: : trans-2-Hexenyl valerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and acids.

    Substitution: Various substituted esters and other functionalized compounds.

Scientific Research Applications

Chemistry: : trans-2-Hexenyl valerate is used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of other esters and as a reference compound in analytical chemistry .

Biology: : In biological research, this compound is studied for its potential effects on cell signaling and metabolism. It is also used in studies of enzyme-catalyzed esterification and hydrolysis reactions.

Medicine: : While not widely used in medicine, this compound is investigated for its potential therapeutic properties, including its effects on inflammation and oxidative stress.

Industry: : In the cosmetic industry, this compound is used as a fragrance ingredient in perfumes, lotions, and other personal care products . It is valued for its pleasant, fruity aroma.

Comparison with Similar Compounds

Similar Compounds

    cis-3-Hexenyl valerate: Another ester with a similar structure but different stereochemistry.

    trans-2-Hexenyl acetate: An ester with a similar structure but different acid component.

    trans-2-Hexenyl butyrate: An ester with a similar structure but different chain length of the acid component.

Uniqueness: : trans-2-Hexenyl valerate is unique due to its specific combination of hex-2-en-1-ol and valeric acid, which gives it distinct olfactory properties. Its trans configuration also contributes to its stability and reactivity compared to its cis isomer .

Properties

IUPAC Name

[(E)-hex-2-enyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXAMNXWZLXISB-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC=CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OC/C=C/CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40886209
Record name Pentanoic acid, (2E)-2-hexen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fruity, winey, apple/pear aroma
Record name trans-2-Hexenyl pentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1378/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

70.00 °C. @ 1.00 mm Hg
Record name 2-Hexenyl valerate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in fats; Insoluble in water, Soluble (in ethanol)
Record name trans-2-Hexenyl pentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1378/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.873-0.879
Record name trans-2-Hexenyl pentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1378/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

56922-74-8
Record name trans-2-Hexenyl valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56922-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Hexenyl pentanoate, (2E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, (2E)-2-hexen-1-yl ester
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Record name Pentanoic acid, (2E)-2-hexen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-hex-2-enyl valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.927
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Record name 2-HEXENYL PENTANOATE, (2E)-
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Hexenyl valerate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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